(2S,3S,11bS)-benzquinamide
Description
(2S,3S,11bS)-Benzquinamide is a stereoisomer of benzquinamide, a benzo[a]quinolizine derivative with the molecular formula C₂₃H₃₄N₂O₅ (based on its acetate ester form) . Its structure includes three stereocenters at positions 2, 3, and 11b, leading to distinct pharmacological properties. Benzquinamide is historically recognized as an antiemetic agent (e.g., Emete-Con) but has also been studied for its interactions with central nervous system targets . The (2S,3S,11bS) configuration is critical to its activity, as stereochemistry profoundly influences binding affinity and metabolic stability in similar compounds .
Properties
Molecular Formula |
C22H32N2O5 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(2S,3S,11bS)-3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate |
InChI |
InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3/t17-,18-,19-/m0/s1 |
InChI Key |
JSZILQVIPPROJI-FHWLQOOXSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1OC(=O)C)OC)OC |
Canonical SMILES |
CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Stereochemical Relationships
Benzquinamide shares structural and stereochemical similarities with dihydrotetrabenazine (DHTBZ) isomers, particularly those derived from tetrabenazine (TBZ), a VMAT2 inhibitor used in Huntington’s disease (Table 1). Key analogues include:
- (2R,3R,11bR)-DHTBZ: The enantiomer of (2S,3S,11bS)-DHTBZ, notable for its high VMAT2 affinity .
- (2S,3R,11bR)-DHTBZ and (2R,3S,11bS)-DHTBZ : β-DTBZ isomers with lower binding potency .
- (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-hexahydroquinolizine: A structurally distinct derivative with similar stereochemistry but differing substituents .
Table 1: Structural and Stereochemical Comparison
| Compound | Key Substituents | Stereochemistry | Primary Target |
|---|---|---|---|
| (2S,3S,11bS)-Benzquinamide | Diethylcarbamyl, acetate ester | 2S,3S,11bS | Antiemetic/CNS |
| (2R,3R,11bR)-DHTBZ | Reduced ketone, hydroxyl group | 2R,3R,11bR | VMAT2 |
| (2S,3S,11bS)-DHTBZ | Reduced ketone, hydroxyl group | 2S,3S,11bS | VMAT2 (weak) |
| (2S,3S,11bS)-3-Isobutyl | Isobutyl, dimethoxy groups | 2S,3S,11bS | Undisclosed |
Pharmacological Activity and Binding Affinity
The (2S,3S,11bS) configuration is associated with reduced VMAT2 inhibition compared to its enantiomers. For example:
- (2R,3R,11bR)-DHTBZ exhibits potent VMAT2 inhibition (IC₅₀ = 6.11 nM in rats), while (2S,3S,11bS)-DHTBZ shows markedly weaker activity (IC₅₀ = 129 nM) .
- In binding assays, (2S,3S,11bS)-DHTBZ has a Kᵢ value of 23.70 ± 2.35 mM, over 6,000-fold less potent than its (2R,3R,11bR) counterpart (Kᵢ = 3.96 ± 0.40 nM) .
Table 2: Pharmacological Comparison of Key Analogues
Pharmacokinetics and Metabolic Pathways
- DHTBZ Isomers: Formed in vivo from TBZ reduction. (2S,3S,11bS)-DHTBZ is a minor metabolite with shorter half-life compared to (2R,3R,11bR)-DHTBZ, contributing to its weaker clinical efficacy .
Discussion of Discrepancies and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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